molecular formula C28H38O5 B1322908 (S)-Octan-2-yl 4-((4-(hexyloxy)benzoyl)oxy)benzoate CAS No. 87321-20-8

(S)-Octan-2-yl 4-((4-(hexyloxy)benzoyl)oxy)benzoate

Cat. No.: B1322908
CAS No.: 87321-20-8
M. Wt: 454.6 g/mol
InChI Key: PLGPDUBTEHIWRH-QFIPXVFZSA-N
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Description

(S)-Octan-2-yl 4-((4-(hexyloxy)benzoyl)oxy)benzoate is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by its ester linkage and the presence of hexyloxy and benzoate groups, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Octan-2-yl 4-((4-(hexyloxy)benzoyl)oxy)benzoate typically involves esterification reactions. One common method is the reaction between (S)-Octan-2-ol and 4-((4-(hexyloxy)benzoyl)oxy)benzoic acid in the presence of a suitable catalyst and dehydrating agent. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(S)-Octan-2-yl 4-((4-(hexyloxy)benzoyl)oxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the hexyloxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(S)-Octan-2-yl 4-((4-(hexyloxy)benzoyl)oxy)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism by which (S)-Octan-2-yl 4-((4-(hexyloxy)benzoyl)oxy)benzoate exerts its effects involves interactions with specific molecular targets. The ester linkage and aromatic groups allow the compound to interact with lipid membranes, influencing their fluidity and stability. These interactions can affect various cellular processes and pathways, making the compound valuable in biological studies.

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-(decyloxy)benzoyl)oxy)benzoate
  • 4-((4-(dodecyloxy)benzoyl)oxy)benzoate
  • 4-((4-(heptyloxy)benzoyl)oxy)benzoate

Uniqueness

(S)-Octan-2-yl 4-((4-(hexyloxy)benzoyl)oxy)benzoate stands out due to its specific ester linkage and the presence of the hexyloxy group, which imparts unique chemical and physical properties. These features make it particularly suitable for applications in liquid crystal materials and other advanced technologies .

Properties

IUPAC Name

[4-[(2S)-octan-2-yl]oxycarbonylphenyl] 4-hexoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38O5/c1-4-6-8-10-12-22(3)32-27(29)23-15-19-26(20-16-23)33-28(30)24-13-17-25(18-14-24)31-21-11-9-7-5-2/h13-20,22H,4-12,21H2,1-3H3/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLGPDUBTEHIWRH-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C)OC(=O)C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC[C@H](C)OC(=O)C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H38O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30628655
Record name 4-({[(2S)-Octan-2-yl]oxy}carbonyl)phenyl 4-(hexyloxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30628655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87321-20-8
Record name 4-({[(2S)-Octan-2-yl]oxy}carbonyl)phenyl 4-(hexyloxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30628655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the molecular structure of S-(+)-2-Octyl 4-(4-hexyloxybenzoyloxy)benzoate contribute to its effectiveness in stabilizing blue phases?

A1: The research suggests that several structural features of S-(+)-2-Octyl 4-(4-hexyloxybenzoyloxy)benzoate contribute to its ability to stabilize blue phases:

  • Chirality: The "S" configuration in its name denotes its chirality, meaning it exists as a single enantiomer. This chirality is crucial for inducing a twist in the liquid crystal structure, promoting the formation of the cubic lattices characteristic of blue phases. []
  • Molecular Shape: The rod-like shape of the molecule, with its long alkyl chains and rigid aromatic cores, is compatible with the self-assembly processes of the host liquid crystal molecules. This compatibility allows it to integrate effectively into the liquid crystal matrix. []
  • Polarizability and Dipole Moment: The molecule's ester and aromatic groups contribute to its overall polarizability and dipole moment. These factors influence the intermolecular interactions within the liquid crystal mixture, affecting the stability and temperature range of the blue phases. []

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